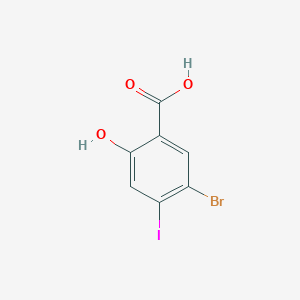

5-Bromo-2-hydroxy-4-iodobenzoic acid

描述

Overview of Halogenated Benzoic Acids as Chemical Scaffolds

Halogenated benzoic acids are a class of organic compounds that feature a benzoic acid core substituted with one or more halogen atoms. These compounds serve as crucial scaffolds in the synthesis of a wide array of more complex molecules. The presence of halogens can significantly influence the electronic properties and reactivity of the aromatic ring, as well as the acidity of the carboxylic acid group. numberanalytics.com This modulation of properties is a key reason for their widespread use in the development of pharmaceuticals, agrochemicals, and dyes. nbinno.comchemicalbook.com

The carbon-halogen bond provides a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental transformations in modern organic synthesis. This allows for the introduction of diverse substituents, enabling the construction of large and intricate molecular architectures. Furthermore, the nature and position of the halogen substituents can direct the regioselectivity of subsequent electrophilic or nucleophilic aromatic substitution reactions.

Significance of 5-Bromo-2-hydroxy-4-iodobenzoic Acid as a Research Intermediate

While specific research applications for this compound are not extensively documented, its structure suggests significant potential as a research intermediate. The presence of three distinct functional groups—a carboxylic acid, a hydroxyl group (making it a salicylic (B10762653) acid derivative), and two different halogens (bromine and iodine) at specific positions—offers multiple points for chemical modification.

The differential reactivity of the C-Br and C-I bonds is a particularly valuable feature. The C-I bond is generally more reactive in many cross-coupling reactions compared to the C-Br bond, allowing for selective functionalization at the 4-position. The hydroxyl and carboxylic acid groups can also be used for esterification, amidation, or other transformations, and can influence the reactivity of the aromatic ring through their electronic effects. This multi-functional nature makes compounds like this compound highly valuable for creating libraries of complex molecules for screening in drug discovery and materials science.

For instance, the related compound, 5-bromo-2-iodobenzoic acid, serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. nbinno.com It is used to produce compounds such as 6-bromo-2-methyl-3,4-dihydroquinazolin-4-one. nbinno.com The additional hydroxyl group in this compound would likely expand its utility in synthesizing a different range of derivatives with potentially unique biological activities.

Scope and Objectives of Academic Investigations Involving the Chemical Compound

Academic investigations involving a compound like this compound would likely focus on several key areas. A primary objective would be the development of efficient and selective synthetic methodologies to access this and related polysubstituted aromatic compounds. Given the limited direct literature on its synthesis, developing a robust synthetic route would be a significant academic contribution.

A second major area of investigation would be the exploration of its reactivity. Researchers would likely study the selective functionalization of the different reactive sites on the molecule. This could involve, for example, the selective palladium-catalyzed cross-coupling at the C-I bond, followed by a subsequent reaction at the C-Br bond, or transformations involving the carboxylic acid and hydroxyl groups.

Finally, a significant objective would be the synthesis of novel derivatives with potential applications in medicinal chemistry or materials science. The unique substitution pattern of this compound provides a template for creating new molecular entities that could be screened for a variety of biological activities or for novel material properties. The synthesis of analogues of known bioactive molecules, incorporating this specific scaffold, would be a logical direction for such research.

Data Tables of Related Compounds

Due to the limited availability of specific data for this compound, the following tables provide information on closely related and more extensively studied compounds to offer a contextual understanding of the properties of this class of molecules.

Table 1: Properties of 5-Bromo-2-iodobenzoic acid

| Property | Value | Source |

| CAS Number | 21740-00-1 | nbinno.com |

| Molecular Formula | C7H4BrIO2 | nbinno.com |

| Molecular Weight | 326.91 g/mol | nbinno.com |

| Appearance | Off-white to light yellow powder | nbinno.com |

| Melting Point | 161-163 °C | nbinno.com |

| Solubility | Slightly soluble in water, soluble in methanol (B129727) | nbinno.com |

Table 2: Properties of 5-Bromo-2,4-dihydroxybenzoic acid

| Property | Value | Source |

| CAS Number | 7355-22-8 | nih.gov |

| Molecular Formula | C7H5BrO4 | nih.gov |

| Molecular Weight | 233.02 g/mol | nih.gov |

| IUPAC Name | 5-bromo-2,4-dihydroxybenzoic acid | nih.gov |

| Appearance | White to off-white crystalline powder | americanelements.com |

| Boiling Point | 436.7 °C at 760 mmHg | americanelements.com |

| Density | 2.026 g/cm³ | americanelements.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-hydroxy-4-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIO3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXMNRSKYMZYEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)I)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 5 Bromo 2 Hydroxy 4 Iodobenzoic Acid

Established Synthetic Pathways to the Chemical Compound

Established methods for synthesizing 5-Bromo-2-hydroxy-4-iodobenzoic acid generally rely on a multi-step process starting from readily available precursors. The core of the synthesis is the sequential introduction of bromine and iodine onto a 2-hydroxybenzoic acid (salicylic acid) ring.

Precursor Selection and Preparation

The most logical and common precursor for the synthesis of this compound is 2-hydroxybenzoic acid (salicylic acid) . It is commercially available and possesses the foundational carboxyl and hydroxyl groups in the correct ortho orientation.

Alternative strategies might begin with already halogenated salicylic (B10762653) acid derivatives, such as 5-bromosalicylic acid or 4-iodosalicylic acid . The preparation of these intermediates is well-documented.

5-Bromosalicylic acid can be synthesized by the direct bromination of salicylic acid. A common method involves reacting salicylic acid with bromine in a solvent like glacial acetic acid or dibromoethane. google.comias.ac.in

4-Iodosalicylic acid can also be prepared from salicylic acid, although direct iodination can be less straightforward than bromination. Methods often employ an iodine source in the presence of an oxidizing agent.

The choice of precursor dictates the subsequent halogenation strategy. Starting with salicylic acid provides flexibility but requires control over two successive halogenation steps.

Halogenation Procedures: Bromination and Iodination Strategies

The introduction of bromine and iodine onto the salicylic acid ring is governed by the directing effects of the substituents already present (-OH, -COOH, and the first halogen). The hydroxyl group is a strongly activating ortho-, para-director, while the carboxylic acid group is a meta-director.

Two primary pathways can be envisioned starting from salicylic acid:

Pathway A: Bromination followed by Iodination

Bromination of Salicylic Acid: The first step is the bromination of salicylic acid to form 5-bromosalicylic acid. The hydroxyl group directs the incoming electrophile (Br+) to the positions ortho and para to it. The para-position (C5) is sterically more accessible than the ortho-position (C3), leading to the preferential formation of 5-bromosalicylic acid. ias.ac.inasianpubs.org

Iodination of 5-Bromosalicylic Acid: The subsequent iodination of 5-bromosalicylic acid introduces an iodine atom. The existing substituents (-OH, -COOH, and -Br) direct the incoming iodine. The hydroxyl group strongly directs to its open ortho position (C3), while the bromine at C5 also provides some direction. The most probable position for iodination is C4, influenced by the directing effects and steric considerations.

Pathway B: Iodination followed by Bromination

Iodination of Salicylic Acid: Salicylic acid is first iodinated to produce an iodosalicylic acid intermediate, potentially 4-iodosalicylic acid or 5-iodosalicylic acid. nih.govisca.in The reaction of salicylic acid with iodine monochloride (ICl) is a known method for introducing iodine onto the ring. isca.in

Bromination of Iodosalicylic Acid: The iodosalicylic acid intermediate is then brominated. For example, if 4-iodosalicylic acid is the intermediate, the powerful ortho-, para-directing -OH group will strongly favor the introduction of bromine at the C5 position.

The table below summarizes typical reagents used in these halogenation steps.

| Reaction Step | Substrate | Reagent(s) | Solvent(s) | Product |

| Bromination | Salicylic Acid | Br₂ | Acetic Acid, Dibromoethane | 5-Bromosalicylic Acid google.comias.ac.in |

| Iodination | Salicylic Acid | ICl or I₂/Oxidant | Acetic Acid, Water | 4- or 5-Iodosalicylic Acid isca.inorgsyn.org |

| Iodination | 5-Bromosalicylic Acid | Iodine source (e.g., NIS, ICl) | Various | 5-Bromo-4-iodosalicylic acid |

| Bromination | 4-Iodosalicylic Acid | Bromine source (e.g., NBS, Br₂) | Various | 5-Bromo-4-iodosalicylic acid |

NBS: N-Bromosuccinimide; NIS: N-Iodosuccinimide

Hydroxylation Methods

While the most common synthetic routes start with an already hydroxylated precursor (salicylic acid), it is theoretically possible to introduce the hydroxyl group at a later stage. This would typically involve the ortho-hydroxylation of a dihalogenated benzoic acid, such as 4-bromo-3-iodobenzoic acid.

Recent research has focused on the direct C-H hydroxylation of benzoic acids. Methods include:

Iron-assisted hydroxylation: Using a non-heme iron center with hydrogen peroxide (H₂O₂) can achieve ortho-hydroxylation of benzoic acids under mild conditions. nih.govrsc.orgresearchgate.net

Palladium-catalyzed hydroxylation: Palladium catalysts, sometimes in combination with a directing group, can facilitate the ortho-hydroxylation of benzoic acids and their derivatives using various oxidants. acs.orgresearchgate.net

These methods are of significant academic interest, though their application in a multi-step synthesis of a complex molecule like this compound would require careful optimization to avoid side reactions with the halogen substituents.

Novel Synthetic Approaches and Innovations

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally friendly methods. These principles are being applied to the synthesis of halogenated aromatic compounds.

Chemo- and Regioselective Synthesis

Achieving high regioselectivity is a primary challenge in the synthesis of polysubstituted aromatics. Novel approaches focus on catalyst-controlled reactions that can override the inherent directing effects of the functional groups.

Directing Group Strategies: Functional groups can be used as "directing groups" to guide a metal catalyst to a specific C-H bond for activation and subsequent halogenation. This allows for the introduction of halogens at positions that are not typically favored. rsc.org For instance, a temporary directing group could be used to facilitate halogenation at a specific site on the benzoic acid ring.

Catalytic Halogenation: Palladium-catalyzed methods using N-halosuccinimides as the halogen source have been shown to provide regioselective halogenation of arene C-H bonds, sometimes yielding products that are different from those obtained through traditional electrophilic aromatic substitution. organic-chemistry.org

Solvent Effects: The choice of solvent can significantly influence regioselectivity. For example, using fluorinated alcohols like hexafluoroisopropanol (HFIP) with N-halosuccinimides can lead to high yields and specific regioselectivity in the halogenation of arenes under mild conditions. researchgate.net

Green Chemistry Principles in Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. taylorfrancis.com For halogenation reactions, this often involves replacing harsh reagents and chlorinated solvents with more benign alternatives. rsc.orgrsc.org

Greener Brominating Agents: Traditional methods often use elemental bromine, which is highly corrosive and toxic. Greener alternatives include using hydrobromic acid (HBr) with an oxidant like hydrogen peroxide (H₂O₂), which produces water as the only byproduct. researchgate.net

Electrochemical Methods: Electrosynthesis offers a sustainable approach by using electricity to generate the halogenating agent in situ from simple halide salts (e.g., NaCl or NaBr). This avoids handling hazardous reagents and allows for precise control over the reaction. researchgate.net

Catalytic Approaches: The use of organocatalysts, such as indole-based catalysts, can facilitate electrophilic bromination in environmentally friendly non-polar solvents like heptane, avoiding the need for chlorinated solvents. rsc.org

Aqueous Conditions: Performing reactions in water, when possible, is a key principle of green chemistry. The bromination of phenols and their derivatives can often be carried out in aqueous solutions. researchgate.net

The table below highlights some green chemistry approaches relevant to the synthesis.

| Green Approach | Reagents/Conditions | Advantages |

| Alternative Bromine Source | HBr / H₂O₂ | Water is the main byproduct; avoids elemental bromine. researchgate.net |

| Electrochemical Halogenation | Halide Salt / Electricity | In situ generation of reagent; high level of control. researchgate.net |

| Organocatalysis | Indole-based catalyst, NBS | Avoids metal catalysts; can use greener solvents like heptane. rsc.org |

| Benign Solvents | Water, Ethanol (B145695), Fluorinated Alcohols | Reduces use of hazardous chlorinated solvents. researchgate.netresearchgate.net |

Mechanochemical Synthesis Techniques for Related Compounds

Mechanochemical synthesis, a branch of chemistry that utilizes mechanical energy to induce chemical reactions, has emerged as a powerful green alternative to traditional solvent-based methods. beilstein-journals.org Techniques such as ball milling and grinding are employed, often under solvent-free (neat grinding) or minimal solvent (liquid-assisted grinding, LAG) conditions. beilstein-journals.org While specific mechanochemical routes for this compound are not extensively documented, the principles have been successfully applied to the halogenation of structurally related compounds like phenols, anilines, and other benzoic acids. beilstein-journals.orgnih.gov

The application of mechanochemistry to halogenate phenols and anilines often utilizes N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS), as the halogen source. beilstein-journals.orgnih.gov Liquid-assisted grinding has been shown to be particularly effective, where a small amount of a liquid grinding auxiliary enhances reaction rates and efficiency. nih.gov For instance, PEG-400 has been used as a LAG agent for the catalyst-free, stoichiometry-controlled halogenation of various phenols, achieving high to excellent yields in short reaction times (2–15 minutes). nih.gov This approach allows for selective mono-, di-, or tri-halogenation by simply adjusting the amount of the N-halosuccinimide reagent. nih.gov

For benzoic acid derivatives, palladium-catalyzed C-H halogenation has been adapted to mechanochemical conditions. beilstein-journals.orgacs.org For example, the ortho-halogenation of acetanilide, a related amide, was achieved using Pd(OAc)₂ as a precatalyst with NXS under solvent-free ball milling conditions. beilstein-journals.org The presence of additives can be crucial; in some systems, p-toluenesulfonic acid (TsOH) and a liquid additive like acetonitrile (B52724) (MeCN) are used to facilitate the catalytic cycle. beilstein-journals.org The choice of the liquid in LAG can significantly influence the reaction's outcome, affecting not only the reaction rate but also the final product structure. mdpi.com These findings suggest a strong potential for developing a mechanochemical route for this compound, likely starting from 5-bromosalicylic acid and an appropriate iodinating agent under LAG conditions.

| Substrate Type | Halogenating Agent | Conditions | Grinding Auxiliary (LAG) | Reaction Time | Yield |

|---|---|---|---|---|---|

| Phenols | N-Bromosuccinimide (NBS) | Automated Grinder, RT | PEG-400 | 2–15 min | High to Excellent |

| Anilines | N-Iodosuccinimide (NIS) | Automated Grinder, RT | PEG-400 | 2–15 min | Good to Excellent |

| Azobenzenes | N-Halosuccinimides (NXS) | Ball Mill, Neat or LAG | Acetonitrile (MeCN) | Variable | Product Dependent |

| 2-Phenylpyridine | NBS or NIS | Ball Mill, Catalyst | None (Neat) | Variable | Not Specified |

Reaction Conditions and Mechanistic Considerations

The synthesis of a polysubstituted aromatic compound like this compound requires careful control over reaction conditions to ensure regioselectivity and high yield. The primary synthetic pathways typically involve electrophilic aromatic substitution on a pre-functionalized benzene (B151609) ring. Common precursors could include 2-hydroxy-4-iodobenzoic acid (iodosalicylic acid) for subsequent bromination, or 5-bromo-2-hydroxybenzoic acid (5-bromosalicylic acid) for subsequent iodination. Another established route for introducing an iodine atom is the Sandmeyer-type reaction, starting from an amino-substituted precursor like 2-amino-5-bromobenzoic acid. scirp.orgscirp.org

Catalytic Systems in Synthesis

Catalysis is pivotal in achieving selective halogenation of aromatic acids. For direct C-H functionalization, transition metal catalysts, particularly palladium, have been extensively studied. acs.orgrsc.org Palladium(II) catalysts, such as Pd(OAc)₂, can direct the ortho-halogenation of benzoic acids. acs.orgresearchgate.net The carboxylic acid group acts as a directing group, forming a cyclometalated intermediate that facilitates the selective introduction of a halogen at the ortho position. rsc.org The efficiency of these systems can be enhanced by specific ligands, such as bifunctional bidentate pyridones or monoprotected amino acids, which can accelerate the C-H activation step and improve catalyst stability. acs.orgacs.org

For the iodination of highly activated rings like phenols, catalysis often involves the in-situ generation of a more potent electrophilic iodine species. manac-inc.co.jp Simply mixing elemental iodine with a phenol is often ineffective. manac-inc.co.jp An oxidizing agent, such as hydrogen peroxide or iodic acid, is typically required to generate the active iodinating agent. manac-inc.co.jpscielo.br Alternatively, the reaction can be performed under basic conditions (e.g., in a dilute NaOH or NaHCO₃ solution) to form hypoiodous acid (HOI) in situ, which then acts as the electrophile. manac-inc.co.jp Acid catalysts, such as trifluoroacetic acid or other strong protic acids, can also be used to activate iodinating agents like N-iodosuccinimide (NIS). organic-chemistry.org

In the context of Sandmeyer-type reactions, copper(I) salts (e.g., CuI) are classic catalysts for converting diazonium salts to aryl iodides, although the iodination step with potassium iodide (KI) can often proceed without a catalyst. reddit.comorganic-chemistry.org

| Reaction Type | Catalyst/Promoter | Substrate Class | Role of Catalyst/Promoter |

|---|---|---|---|

| ortho-C–H Halogenation | Pd(OAc)₂ with Ligands | Benzoic Acids | Forms palladacycle intermediate, directs ortho-substitution. acs.orgrsc.org |

| Phenol Iodination | H₂O₂ or HIO₃ | Phenols | Oxidizes I₂ to a more reactive electrophilic species. manac-inc.co.jpscielo.br |

| Phenol Iodination | Trifluoroacetic Acid (TFA) | Phenols / Activated Arenes | Activates N-iodosuccinimide (NIS) as an electrophile. organic-chemistry.org |

| Sandmeyer Iodination | Potassium Iodide (KI) | Arenediazonium Salts | Iodide source; reaction often proceeds without metal catalyst. organic-chemistry.org |

Solvent Effects and Reaction Kinetics

The choice of solvent plays a critical role in the kinetics and outcome of synthetic reactions leading to halogenated benzoic acids. In electrophilic aromatic substitution, the reaction proceeds through a charged intermediate known as an arenium ion or sigma complex. wikipedia.org The stability of this intermediate directly affects the reaction rate. Solvents with higher polarity can stabilize this charged intermediate, potentially accelerating the reaction. quora.com For instance, using polar solvents like acetic acid or hexafluoroisopropanol (HFIP) has been shown to be beneficial for the halogenation of arenes with N-halosuccinimides. organic-chemistry.orgquora.com

In the diazotization-iodination sequence, the reaction kinetics are highly dependent on the acidity of the medium. researchgate.netscribd.com The diazotization of a primary aromatic amine is typically carried out in a strong aqueous acid like HCl or H₂SO₄. organic-chemistry.org The rate-determining step can vary with acid concentration; at low acidity, the formation of the nitrosating agent (e.g., N₂O₃) can be rate-limiting, while at higher acidity, the reaction of the free amine with the nitrosating species becomes key. scribd.com An excess of nitrous acid can negatively impact the stability of the resulting diazonium salt, making stoichiometric control crucial. researchgate.net The subsequent iodination step, involving the reaction of the diazonium salt with potassium iodide, is generally rapid. organic-chemistry.org Performing these reactions in non-aqueous solvents like acetonitrile is also a common strategy, which can sometimes improve yields and simplify product isolation. reddit.comorganic-chemistry.org

Yield Optimization and Purity Enhancement

Maximizing the yield and ensuring the high purity of this compound requires careful optimization of all reaction parameters and effective purification strategies.

For syntheses involving electrophilic halogenation, key parameters for optimization include reaction temperature, time, and the stoichiometry of the reagents. The regioselectivity of halogenation on a substituted ring is governed by the directing effects of the existing functional groups (hydroxyl, carboxyl, and existing halogens). Over-halogenation to introduce additional halogen atoms is a common side reaction that can be minimized by controlling the amount of halogenating agent and the reaction time.

In the Sandmeyer-type synthesis route, yield is heavily influenced by the conditions of the diazotization step. This reaction is typically performed at low temperatures (0–5 °C) to ensure the stability of the diazonium salt intermediate. scirp.org Precise, slow, dropwise addition of the sodium nitrite (B80452) solution is critical to maintain temperature control and prevent localized excess of nitrous acid, which can lead to unwanted side reactions and decomposition. researchgate.net

Purification of the final product and related hydroxybenzoic acids typically involves several standard laboratory techniques. osti.govorgsyn.org Crude product obtained after reaction work-up is often purified by recrystallization. orgsyn.org This process relies on the differential solubility of the target compound and impurities in a chosen solvent system at different temperatures. For hydroxybenzoic acids, hot water is a common recrystallization solvent. orgsyn.org To remove colored impurities, the hot solution may be treated with activated charcoal before filtration. orgsyn.org Liquid-liquid extraction is another essential technique, used both in the initial work-up to separate the product from the reaction mixture and for purification. osti.govgoogle.com For example, after acidification of an aqueous solution, the carboxylic acid product can be extracted into an organic solvent like ethyl acetate. osti.gov

| Technique | Purpose | Typical Solvents/Reagents | Applicable Stage |

|---|---|---|---|

| Recrystallization | Removes soluble and insoluble impurities. | Hot Water, Ethanol/Water mixtures | Final Product Purification |

| Activated Charcoal Treatment | Removes colored, high molecular weight impurities. | Activated Carbon | During Recrystallization |

| Liquid-Liquid Extraction | Separates product based on solubility. | Ethyl Acetate, Diethyl Ether | Post-reaction work-up and purification |

| Acidification/Precipitation | Isolates carboxylic acid from its salt. | HCl, H₂SO₄ | Post-reaction work-up |

Derivatization Strategies and Chemical Transformations of 5 Bromo 2 Hydroxy 4 Iodobenzoic Acid

Synthesis of Carboxylic Acid Derivatives

The carboxylic acid moiety is a primary site for derivatization, allowing for the formation of esters, amides, and hydrazides, which are often key intermediates in the synthesis of more complex molecules.

The conversion of the carboxylic acid group of 5-Bromo-2-hydroxy-4-iodobenzoic acid into esters and amides is a fundamental derivatization strategy. These reactions typically proceed via standard protocols, leveraging the reactivity of the carboxyl group.

Esterification: Esterification is commonly achieved through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For instance, reacting this compound with methanol (B129727) and a catalytic amount of sulfuric acid would yield methyl 5-bromo-2-hydroxy-4-iodobenzoate. mdpi.com This method is widely applicable for producing a variety of alkyl and aryl esters. Alternative methods, such as reaction with alkyl halides in the presence of a base, can also be employed. The synthesis of esters from related halobenzoic acids is a well-established procedure. google.com

Amidation: Amidation can be accomplished by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. This two-step process is generally efficient and allows for the introduction of a diverse range of substituents on the nitrogen atom. Direct condensation of the carboxylic acid with an amine using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) provides another route to amides under milder conditions.

Table 1: Representative Conditions for Esterification and Amidation

| Reaction | Reagents & Conditions | Product Type |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol), H₂SO₄ (catalyst), Heat | Methyl Ester |

| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂) | N-Substituted Amide |

| Amidation (Direct Coupling) | Amine (R-NH₂), Coupling Agent (e.g., EDC) | N-Substituted Amide |

Hydrazide derivatives of this compound are valuable precursors, particularly for the synthesis of biologically active compounds. The synthesis typically begins with the esterification of the parent acid, followed by reaction with hydrazine (B178648) hydrate (B1144303). mdpi.com The resulting 5-bromo-2-hydroxy-4-iodobenzohydrazide serves as a key building block.

This hydrazide can then undergo condensation reactions with various aldehydes or ketones to form a series of hydrazide-hydrazones. nih.govmdpi.com A study detailed the synthesis of fourteen novel hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid through the condensation of its corresponding hydrazide with a range of substituted aromatic aldehydes. nih.gov These reactions furnish products that incorporate diverse structural motifs, which have been explored for their biological activities. nih.gov

Table 2: Examples of Synthesized Hydrazide-Hydrazones from 5-Bromo-2-iodobenzoic Acid

| Compound | Aldehyde Used for Condensation | Resulting Hydrazone Structure | Reference |

|---|---|---|---|

| Hydrazone 1 | 2-Hydroxybenzaldehyde | N'-(2-hydroxybenzylidene)-5-bromo-2-hydroxy-4-iodobenzohydrazide | nih.gov |

| Hydrazone 2 | 4-Nitrobenzaldehyde | N'-(4-nitrobenzylidene)-5-bromo-2-hydroxy-4-iodobenzohydrazide | nih.gov |

| Hydrazone 3 | 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-5-bromo-2-hydroxy-4-iodobenzohydrazide | nih.gov |

| Hydrazone 4 | Indole-3-carboxaldehyde | N'-(1H-indol-3-ylmethylene)-5-bromo-2-hydroxy-4-iodobenzohydrazide | nih.gov |

Modifications on the Aromatic Ring

The presence of two different halogen atoms on the aromatic ring opens up possibilities for selective functionalization through modern cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgrsc.org A key feature of this compound is the differential reactivity of its carbon-halogen bonds. In palladium catalysis, the order of reactivity for halides is typically I > Br > Cl > F. wikipedia.orgnih.gov This allows for selective reactions at the more reactive C-I bond at position 4, while leaving the C-Br bond at position 5 intact for potential subsequent transformations.

Suzuki Reaction: The Suzuki coupling involves the reaction of an organohalide with an organoboron compound (like a boronic acid) in the presence of a palladium catalyst and a base. wikipedia.orgyonedalabs.comorganic-chemistry.org For the target molecule, a selective Suzuki coupling could be performed at the C4-I position by carefully choosing the reaction conditions (e.g., room temperature) to couple an aryl or vinyl boronic acid, thus introducing a new substituent at this position. nih.govorganic-chemistry.org

Heck Reaction: The Heck reaction couples an organohalide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org Similar to the Suzuki reaction, the higher reactivity of the aryl iodide would direct the Heck coupling preferentially to the C4 position of this compound, allowing for the introduction of alkenyl groups. nih.govlibretexts.org

Sonogashira Reaction: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgyoutube.com This reaction is highly effective for aryl iodides. The differential reactivity of halides is well-exploited in Sonogashira couplings; for example, 1-bromo-4-iodobenzene (B50087) can be selectively coupled with an alkyne at the iodo-substituted position. wikipedia.org By analogy, this compound could be selectively alkynylated at the C4 position, installing an alkyne functional group which is itself a versatile handle for further chemistry. libretexts.org

Table 3: Potential Selective Cross-Coupling Reactions

| Reaction | Coupling Partner | Potential Product | Key Feature |

|---|---|---|---|

| Suzuki | R-B(OH)₂ | 5-Bromo-2-hydroxy-4-R-benzoic acid | Selective C-C bond formation at C4 |

| Heck | Alkene (H₂C=CHR) | 5-Bromo-2-hydroxy-4-(alkenyl)-benzoic acid | Selective C-C bond formation at C4 |

| Sonogashira | Terminal Alkyne (H-C≡C-R) | 5-Bromo-2-hydroxy-4-(alkynyl)-benzoic acid | Selective C-C bond formation at C4 |

Substitution Reactions at Unfunctionalized Positions

The remaining unsubstituted positions on the aromatic ring are C3 and C6. The directing effects of the existing substituents govern the feasibility and regioselectivity of further electrophilic aromatic substitution. The hydroxyl group at C2 is a strongly activating, ortho-, para-director, while the carboxylic acid and halogen atoms are deactivating, meta-directing groups. The powerful activating effect of the -OH group would primarily direct incoming electrophiles to the ortho (C3) and para (C5) positions. Since C5 is already substituted, the C3 position is a likely target for substitution. The C6 position is ortho to the deactivating carboxyl group and meta to the other groups, making it less reactive. However, steric hindrance from the adjacent bulky iodine and carboxylic acid groups may complicate substitution at C3. While specific examples for this exact molecule are scarce, studies on the alkylation of salicylic (B10762653) acid show substitution occurs at the C3 and C5 positions, demonstrating the directing influence of the hydroxyl group. whiterose.ac.uk

Formation of Heterocyclic Derivatives

This compound and its derivatives are valuable synthons for constructing heterocyclic rings, which are core structures in many pharmaceutical compounds.

The hydrazide-hydrazones discussed in section 3.1.2 are well-known precursors for various five-membered heterocycles. For example, oxidative cyclization of hydrazones can lead to the formation of 1,3,4-oxadiazoles, while reaction with appropriate reagents can yield triazoles or pyrazoles. nih.gov Furthermore, the core structure of 5-Bromo-2-iodobenzoic acid has been identified as a key building block in the synthesis of more complex fused heterocyclic systems like 6-bromo-2-methyl-3,4-dihydroquinazolin-4-one. nbinno.com The presence of multiple reactive sites—the carboxylic acid, the hydroxyl group, and the halogens—allows for various cyclization strategies. For instance, the hydroxyl and carboxylic acid groups can participate in condensation reactions to form coumarin-type structures, or the halogen atoms can be used in intramolecular cross-coupling reactions to forge new rings. sciepub.com

Synthesis of Oxadiazoline Derivatives from Related Compounds

While specific examples starting directly from this compound are not extensively documented, the synthesis of oxadiazoline derivatives from structurally related salicylic acids is a well-established field. These methods can be extrapolated to the target molecule. A common pathway involves the initial conversion of the salicylic acid derivative to its corresponding benzohydrazide (B10538). For instance, 5-iodosalicylic acid has been successfully converted to 2-hydroxy-5-iodobenzohydrazide. researchgate.net This intermediate can then undergo cyclization with various reagents to form the 1,3,4-oxadiazoline ring.

One established method involves the reaction of the benzohydrazide with an arylidene reagent, followed by cyclization using an anhydride, such as acetic anhydride. This approach has been used to synthesize a series of 2-[4-acetyl-5-aryl-4,5-dihydro-1,3,4-oxadiazol-2-yl]-4-iodophenylacetate compounds. researchgate.net The general scheme for such a transformation, adapted for this compound, would likely proceed as follows:

Esterification and Hydrazinolysis: The carboxylic acid group of this compound is first esterified, for example, with methanol, to protect it and facilitate the subsequent reaction. The resulting methyl ester is then treated with hydrazine hydrate to yield 5-bromo-2-hydroxy-4-iodobenzohydrazide.

Condensation: The synthesized hydrazide is condensed with an appropriate aromatic aldehyde to form a hydrazone intermediate.

Cyclization: The hydrazone is then cyclized, often by refluxing with acetic anhydride, to yield the final 1,3,4-oxadiazoline derivative.

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives often begins with the conversion of a substituted aromatic acid into its corresponding ethyl ester through Fischer esterification. This ester is subsequently reacted with hydrazine hydrate to produce the acid hydrazide. The hydrazide can then be cyclized using various dehydrating agents like phosphorus oxychloride to form the 1,3,4-oxadiazole ring. nih.gov

Table 1: Key Intermediates in the Synthesis of Oxadiazoline Derivatives from Salicylic Acid Analogs

| Starting Material | Intermediate 1 | Intermediate 2 | Final Product Class | Reference |

| 5-Iodosalicylic Acid | Methyl 5-iodosalicylate | 2-Hydroxy-5-iodobenzohydrazide | 1,3,4-Oxadiazoline | researchgate.net |

| Substituted Aromatic Acids | Ethyl Ester | Acid Hydrazide | 1,3,4-Oxadiazole | nih.gov |

Formation of Other Nitrogen-Containing Heterocycles

The structural backbone of this compound serves as a precursor for a variety of other nitrogen-containing heterocycles. The presence of reactive sites allows for cyclization reactions to form fused ring systems or for the carboxylic acid and hydroxyl groups to participate in the formation of heterocyclic moieties.

For example, quinoxalines, which are bicyclic heterocycles containing a benzene (B151609) ring and a pyrazine (B50134) ring, are of significant interest. kit.edu While direct synthesis from this compound is not reported, analogous structures suggest that the amino-substituted derivatives of this acid could serve as starting materials for quinoxaline (B1680401) synthesis through condensation with 1,2-dicarbonyl compounds.

Furthermore, the general principles of heterocyclic synthesis can be applied. For instance, the Paal-Knorr reaction is a fundamental method for synthesizing pyrroles, a five-membered nitrogen-containing heterocycle. nih.gov This reaction typically involves the condensation of a 1,4-dicarbonyl compound with an amine. By modifying the functional groups of this compound, it could be converted into a suitable precursor for such cyclizations.

The synthesis of various nitrogen-containing heterocycles often utilizes multi-component reactions in environmentally benign solvents like water. mdpi.com These one-pot syntheses can lead to complex structures such as fused polycyclic heterocycles. mdpi.com

Oxidation and Reduction Processes

The functional groups of this compound exhibit different susceptibilities to oxidation and reduction.

Oxidation:

The carboxylic acid group is already in a high oxidation state, and further oxidation typically leads to decarboxylation, removing the carboxyl carbon as carbon dioxide. libretexts.org However, the benzene ring itself is generally stable to oxidation due to its aromaticity. Under harsh conditions with strong oxidizing agents like hot acidic potassium permanganate, the entire side chain of an alkylbenzene can be oxidized to a carboxylic acid. libretexts.orgyoutube.com Since the target molecule already possesses a carboxyl group, such reactions are less relevant unless other oxidizable substituents are present. The phenolic hydroxyl group can be susceptible to oxidation, potentially leading to quinone-type structures under specific conditions, although the electron-withdrawing halogens may deactivate the ring towards this. A trivalent iodine reagent, 1-acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one (ABBX), has been prepared from the related 5-bromo-2-iodobenzoic acid and is an effective oxidizing agent for alcohols. tcichemicals.com

Reduction:

The carboxylic acid group can be readily reduced to a primary alcohol. libretexts.org Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. libretexts.orgumn.edu Diborane (B₂H₆) can also be used for this reduction. libretexts.org Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, typically does not reduce carboxylic acids. libretexts.org

The halogen substituents (bromo and iodo) can also be subject to reduction. Catalytic hydrogenation, for example using hydrogen gas with a palladium catalyst, can often be employed to remove halogen atoms from an aromatic ring (dehalogenation). The iodine atom is generally more susceptible to reduction than the bromine atom due to the weaker carbon-iodine bond.

Table 3: Summary of Potential Oxidation and Reduction Reactions

| Process | Reagent(s) | Affected Functional Group | Potential Product | Reference |

| Oxidation | Hot acidic KMnO₄ | Benzene ring with substituents | Degradation/Decarboxylation | libretexts.org |

| Reduction | LiAlH₄ or B₂H₆ | Carboxylic acid | Primary alcohol | libretexts.org |

| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | Iodo and Bromo groups | Dehalogenated benzoic acid derivative | - |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise position of each proton and carbon atom can be determined.

Proton NMR (¹H NMR) Analysis of the Chemical Compound and its Derivatives

For comparison, the related compound 5-Bromo-2-chlorobenzoic acid presents a complex multiplet pattern for its aromatic protons. Similarly, 2-iodobenzoic acid shows aromatic proton signals between 7.2 and 8.1 ppm in DMSO-d6. The acidic proton of the carboxylic acid in such compounds typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm.

A hypothetical data table for the expected ¹H NMR signals of 5-Bromo-2-hydroxy-4-iodobenzoic acid is presented below for illustrative purposes.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.5-8.0 | s | - |

| H-6 | ~7.0-7.5 | s | - |

| -OH | Variable, broad | s | - |

| -COOH | >10, broad | s | - |

Carbon-13 NMR (¹³C NMR) Analysis of the Chemical Compound and its Derivatives

Specific experimental ¹³C NMR data for this compound could not be located in the reviewed literature. A predicted spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be highly dependent on the attached functional groups. The carboxyl carbon would be the most downfield signal, typically in the range of 165-175 ppm. The carbon atoms attached to the electron-withdrawing halogens and the hydroxyl group would also have characteristic chemical shifts.

For instance, in 5-BROMO-2,4-DIHYDROXYBENZOIC ACID , the carbon signals appear between 100 and 170 ppm. The carboxyl carbon in 2-iodobenzoic acid is observed around 170 ppm.

A projected data table for the ¹³C NMR chemical shifts of this compound is provided below.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 165-175 |

| C-1 | 110-120 |

| C-2 | 155-165 |

| C-3 | 115-125 |

| C-4 | 90-100 |

| C-5 | 110-120 |

| C-6 | 135-145 |

Infrared (IR) Spectroscopy for Functional Group Identification

While a specific experimental IR spectrum for this compound is not available, its characteristic absorption bands can be predicted based on its functional groups. The IR spectrum would be dominated by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. The O-H stretch of the phenolic hydroxyl group would also appear as a broad band around 3200-3600 cm⁻¹. The C=O stretching vibration of the carboxylic acid would be a strong, sharp peak around 1680-1710 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

For comparison, the IR spectrum of 4-hydroxybenzoic acid shows a carboxylic acid C=O stretch at 1663 cm⁻¹ and a phenolic -OH stretch at 1588 cm⁻¹. The related compound 5-BROMO-2,4-DIHYDROXYBENZOIC ACID also displays characteristic hydroxyl and carbonyl absorptions.

A summary of the expected major IR absorption bands is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretch, broad | 2500-3300 |

| Phenolic O-H | Stretch, broad | 3200-3600 |

| Carboxylic Acid C=O | Stretch, strong | 1680-1710 |

| Aromatic C=C | Stretch | 1450-1600 |

| C-O | Stretch | 1200-1300 |

| C-Br | Stretch | 500-600 |

| C-I | Stretch | ~500 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Experimental mass spectrometry data for this compound could not be found in the available literature. Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₄BrIO₃), the exact mass would be approximately 357.83 g/mol . The presence of bromine (with isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragment ions, with two peaks of almost equal intensity separated by two mass units.

The fragmentation pattern in an electron ionization (EI) mass spectrum would likely involve the loss of the hydroxyl group, the carboxyl group (as COOH or CO₂), and the halogen atoms. For example, the mass spectrum of 4-hydroxybenzoic acid shows a molecular ion peak at m/z 138.

A table of expected major ions in the mass spectrum of this compound is presented below.

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |

| [M]⁺ | 358 | 360 | Molecular Ion |

| [M-OH]⁺ | 341 | 343 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 313 | 315 | Loss of carboxyl radical |

| [M-Br]⁺ | 279 | - | Loss of bromine radical |

| [M-I]⁺ | 231 | 233 | Loss of iodine radical |

X-ray Diffraction Analysis for Solid-State Structure

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. An X-ray crystal structure would definitively confirm the substitution pattern on the benzene (B151609) ring and provide insights into the packing of the molecules in the crystal lattice. Such information is crucial for understanding the physical properties of the compound.

Single-Crystal X-ray Diffraction of Derivatives

Single-crystal X-ray diffraction (SCXRD) offers unparalleled insight into the molecular structure, including bond lengths, bond angles, and intermolecular interactions. While specific single-crystal data for this compound is not widely published, the analysis of its derivatives or closely related halogenated benzoic acids provides a clear framework for what such an analysis would entail.

For instance, the study of derivatives is a common practice. A trivalent iodine derivative, 1-acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one, has been synthesized from 5-bromo-2-iodobenzoic acid. tcichemicals.com The structural analysis of such a derivative via SCXRD would confirm the covalent framework and reveal details about the hypervalent iodine geometry.

In a typical SCXRD experiment, a suitable single crystal is grown, often through slow evaporation of a solvent. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. The analysis of related structures, such as other halogenated derivatives of uracil (B121893) or terpyridine, demonstrates the power of SCXRD in understanding the role of halogen bonds and hydrogen bonds in dictating the supramolecular architecture. mdpi.com These interactions are crucial in determining the crystal packing and, consequently, the material's bulk properties.

Table 1: Representative Crystallographic Data for a Hypothetical Halogenated Benzoic Acid Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.1 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 915.4 |

| Z | 4 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from a single-crystal X-ray diffraction study.

Powder X-ray Diffraction Characterization

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze polycrystalline materials. It is particularly useful for phase identification, assessing sample purity, and determining crystal lattice parameters. A PXRD pattern provides a characteristic "fingerprint" of a crystalline solid.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool in synthetic chemistry for both the purification of products and the assessment of their purity. For a compound like this compound, various chromatographic methods would be employed.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds. A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. The separation would typically be achieved on a reversed-phase column (e.g., C18) using a mobile phase consisting of a mixture of an aqueous acid (like formic or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). The retention time and peak purity, as determined by a detector (e.g., UV-Vis or mass spectrometer), would provide a quantitative measure of the sample's purity. Commercial suppliers often use techniques like HPLC or UPLC (Ultra-Performance Liquid Chromatography) to specify the purity of their products, which for similar compounds is often greater than 98%. bldpharm.combldpharm.com

For the isolation and purification of this compound on a preparative scale, column chromatography would be a common choice. In a typical procedure, the crude product would be adsorbed onto a stationary phase (e.g., silica (B1680970) gel) and eluted with a solvent system of increasing polarity. The fractions would be collected and analyzed (for example, by thin-layer chromatography) to identify those containing the pure compound. The synthesis of related compounds, such as 5-Bromo-2-iodobenzoic acid, often involves a final recrystallization step from a solvent mixture like 50% ethanol (B145695) to achieve high purity. chemicalbook.com

Theoretical and Computational Studies on 5 Bromo 2 Hydroxy 4 Iodobenzoic Acid and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the fundamental electronic properties and reactivity of a molecule. These computational methods, such as Density Functional Theory (DFT), provide insights that complement and often predict experimental findings.

An analysis of the electronic structure would typically involve the calculation and interpretation of various parameters to understand the distribution of electrons within the 5-Bromo-2-hydroxy-4-iodobenzoic acid molecule. This would include mapping the molecular electrostatic potential (MEP) to identify electron-rich and electron-poor regions, which is crucial for predicting sites of electrophilic and nucleophilic attack. However, no specific studies providing MEP maps or detailed electronic structure analysis for this compound were found.

Molecular Orbital (MO) theory is applied to describe the chemical bonding and electronic properties of molecules. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and their energy gap are critical in determining a molecule's chemical stability and reactivity.

Typically, a data table summarizing these values would be presented as follows, but the necessary computational data for this compound is not available in the public literature.

Table 1: Hypothetical Molecular Orbital Parameters for this compound No data available in the searched literature.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | N/A |

| LUMO Energy | N/A |

| HOMO-LUMO Gap | N/A |

Based on the electronic structure and MO theory, various global and local reactivity descriptors can be calculated to predict the chemical behavior of this compound. These descriptors help in understanding its potential as a nucleophile or an electrophile.

Commonly calculated reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The ability of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Global Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

Without computational results, a quantitative analysis of these descriptors for the target molecule cannot be provided.

Table 2: Hypothetical Global Reactivity Descriptors for this compound No data available in the searched literature.

| Descriptor | Formula | Value |

|---|---|---|

| Ionization Potential (I) | -EHOMO | N/A |

| Electron Affinity (A) | -ELUMO | N/A |

| Electronegativity (χ) | (I + A) / 2 | N/A |

| Chemical Hardness (η) | (I - A) / 2 | N/A |

| Global Electrophilicity (ω) | χ2 / (2η) | N/A |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. An MD simulation of this compound, particularly in a solvent or interacting with a biological target, would provide insights into its structural stability, flexibility, and intermolecular interactions. Such simulations could reveal how the molecule behaves in a realistic environment, including the dynamics of its functional groups. The literature search did not yield any studies that have performed MD simulations on this specific compound.

Conformational Analysis

Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule. For this compound, this would involve studying the rotation around the C-C and C-O single bonds, particularly the orientation of the carboxylic acid and hydroxyl groups relative to the benzene (B151609) ring. The presence of a strong intramolecular hydrogen bond between the hydroxyl group and the carboxylic acid group is expected, which would significantly influence the preferred conformation. However, specific computational studies detailing the potential energy surface and the relative energies of different conformers are not available.

Adsorption Behavior and Surface Interactions (for related compounds/derivatives)

While no direct studies on the adsorption of this compound were found, research on related compounds like other benzoic and salicylic (B10762653) acids provides a general understanding of how such molecules might interact with surfaces. For instance, studies on the adsorption of salicylic acid on various materials like alumina (B75360) indicate that the interaction is often dominated by the carboxylic acid group, which can form strong bonds with surface sites. The presence and position of the bromo and iodo substituents on the benzene ring would undoubtedly modulate these interactions through steric and electronic effects, but specific computational models for this compound are required for a detailed analysis.

Advanced Research Applications and Utility in Chemical Synthesis

Role as a Building Block in Organic Synthesis

5-Bromo-2-hydroxy-4-iodobenzoic acid serves as a valuable building block in organic synthesis due to the distinct reactivity of its functional groups. The presence of bromine and iodine atoms on the aromatic ring, along with carboxylic acid and hydroxyl moieties, allows for selective chemical transformations, enabling the construction of intricate molecular architectures. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a key aspect of its utility, as the C-I bond is generally more reactive and susceptible to cleavage in cross-coupling reactions.

Table 1: Potential Reaction Sites of this compound

| Functional Group | Position | Potential Reactions |

|---|---|---|

| Carboxylic Acid | C1 | Esterification, Amide formation, Reduction |

| Hydroxyl | C2 | Etherification, Esterification, O-alkylation |

| Iodine | C4 | Suzuki coupling, Sonogashira coupling, Heck coupling, Stille coupling, Metal-halogen exchange |

The strategic placement of multiple reactive sites allows chemists to perform sequential and regioselective reactions. For instance, the more reactive iodo group can be targeted in a palladium-catalyzed cross-coupling reaction, leaving the bromo group intact for a subsequent, different coupling reaction. This stepwise functionalization is crucial for the controlled and efficient synthesis of complex, multi-substituted aromatic compounds that would be difficult to assemble otherwise. The hydroxyl and carboxylic acid groups can also be used to introduce further complexity or to act as directing groups in subsequent synthetic steps.

Halogenated benzoic acids are important raw materials and intermediates in the pharmaceutical, agrochemical, and dyestuff fields. chemicalbook.comchemicalbook.comthermofisher.com While specific APIs or agrochemicals derived directly from this compound are not extensively detailed in public literature, related structures are widely used. For example, various substituted trifluorobenzoic acids are useful as synthetic intermediates for drugs and agricultural chemicals, particularly in the production of anticancer agents and quinolone carboxylic acids. google.com Similarly, 5-bromo-2-iodobenzoic acid is a key building block for various APIs and agrochemicals. nbinno.com The structural motifs present in this compound suggest its potential as a precursor for developing new therapeutic agents and crop protection chemicals.

Applications in Materials Science Research

The application of substituted benzoic acids extends into materials science. For instance, 5-Bromo-2,4-dihydroxybenzoic acid, a closely related compound, has been utilized as an electrolyte in the isotachophoresis separation of selenoamino acids on microchips. sigmaaldrich.com This suggests that this compound could also be investigated for applications in advanced materials, such as novel polymers or functional materials where its specific electronic and structural properties could be advantageous. Its potential use as a corrosion inhibitor is another area of possible research, given that many organic molecules containing heteroatoms and aromatic rings exhibit corrosion-inhibiting properties.

Catalysis and Ligand Design Studies

Information regarding the specific application of this compound in catalysis or as a component in ligand design is not prominently available in the reviewed literature. However, its structure contains potential donor atoms (oxygen from the hydroxyl and carboxyl groups) that could coordinate with metal centers, suggesting a theoretical possibility for its use in the design of novel ligands for catalytic applications.

Exploring Derivatives for Specific Molecular Interactions

The core structure of this compound provides a scaffold for creating derivatives designed to interact with biological targets. Research on derivatives of similar bromo-substituted aromatic compounds has shown promise in modulating biological pathways. For example, a complex benzofuran derivative, 5-Bromo-2-(4-chlorobenzoyl)-(Z)-3-(2-cyano-3-hydroxybut-2-enonyl)aminobenzo[b]furan, was found to inhibit in vitro bone resorption as a selective estrogen receptor modulator. nih.govnih.gov Another study focused on 5-bromoindole-2-carboxylic acid hydrazone derivatives, which were synthesized and evaluated for their in vitro anticancer and VEGFR-2 inhibitory effects. d-nb.info These studies highlight a common strategy where a bromo-substituted aromatic core is elaborated to produce molecules with specific inhibitory or binding effects, a path that could be explored using this compound as the starting material.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-Bromo-2,4-dihydroxybenzoic acid |

| 5-Bromo-2-iodobenzoic acid |

| 5-Bromo-2-(4-chlorobenzoyl)-(Z)-3-(2-cyano-3-hydroxybut-2-enonyl)aminobenzo[b]furan |

| 5-bromoindole-2-carboxylic acid hydrazone |

| Selenoamino acids |

An exploration of the forward-looking research and developing methodologies surrounding this compound reveals significant potential for innovation. Advances in synthetic chemistry, computational power, and laboratory automation are poised to expand the applications and understanding of this highly functionalized aromatic compound. The following sections delve into the prospective avenues for research that could define the future of this molecule and its derivatives.

常见问题

Q. How can this compound serve as a precursor in synthesizing bioactive heterocycles?

- Methodological Answer : Convert the carboxylic acid to an acyl chloride (SOCl₂), then react with amines to form amides for cyclization. For example, synthesize isoindolinones via intramolecular Heck coupling, leveraging the iodine atom as a leaving group in Pd-catalyzed reactions .

Q. What role does the hydroxyl group play in the coordination chemistry of this compound with metal ions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。